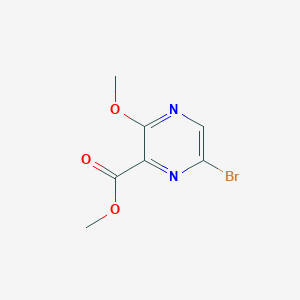
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
概要
説明
“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 259794-06-4 . It has a molecular weight of 247.05 and its linear formula is C7H7BrN2O3 .
Synthesis Analysis
The synthesis of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” can be achieved from Methanol and Methyl 3-amino-6-bromopyrazine-2-carboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is represented by the linear formula C7H7BrN2O3 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
- Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is an intermediate in the synthesis of various compounds. It plays a significant role in the creation of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist. An efficient synthesis method described by Hirokawa et al. (2000) involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide (Hirokawa, Horikawa, & Kato, 2000).
Applications in Pharmacology and Medicine
- In pharmaceutical research, it has been used as a key intermediate for the synthesis of biologically active compounds. Horikawa et al. (2001) developed a practical synthetic route for this compound from 2,6-dichloro-3-trifluoromethylpyridine, highlighting its importance in medicinal chemistry (Horikawa, Hirokawa, & Kato, 2001).
Role in the Development of Novel Compounds
- Its derivatives have been studied for their potential in creating new compounds with various chemical properties. Albert (1979) explored the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives, indicating the versatility of methyl 6-bromo-3-methoxypyrazine-2-carboxylate in synthetic chemistry (Albert, 1979).
Biochemical Studies and Analogs
- This compound is also instrumental in the creation of analogs for biochemical studies. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using a method that involved methyl 3-(cyanomethyl)pyrazole-4-carboxylate, a derivative of methyl 6-bromo-3-methoxypyrazine-2-carboxylate (Ehler, Robins, & Meyer, 1977).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Mode of Action
Compounds with similar structures have been found to exhibit anti-bacterial action against certain bacteria . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Action Environment
It is generally recommended to store such compounds in a cool, dry place .
特性
IUPAC Name |
methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAPWVOZUZZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

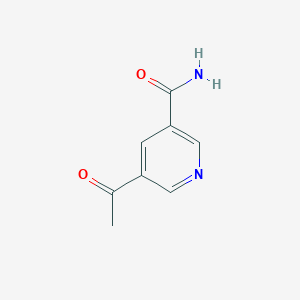
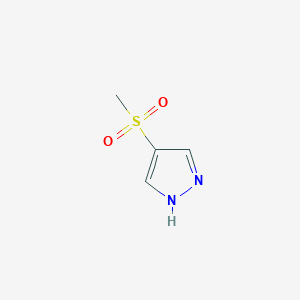
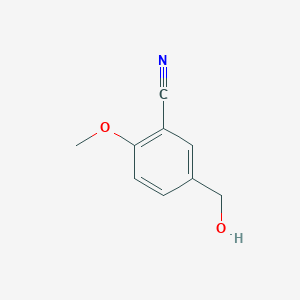
![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)
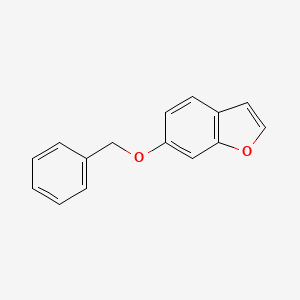
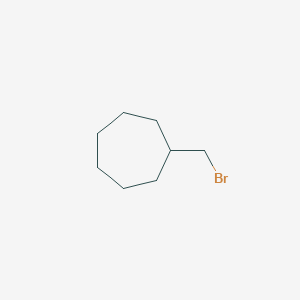
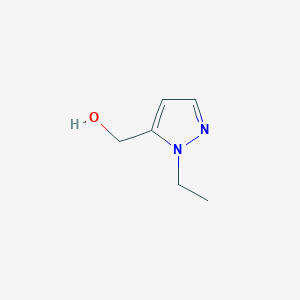
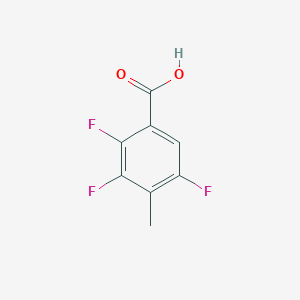

![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)

![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1648345.png)
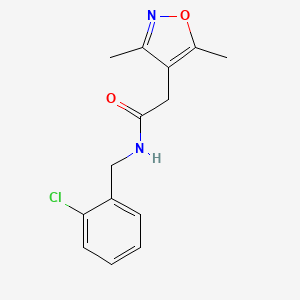
![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)